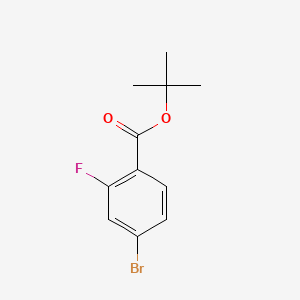

Tert-butyl 4-bromo-2-fluorobenzoate

Descripción general

Descripción

Tert-butyl 4-bromo-2-fluorobenzoate: is an organic compound with the molecular formula C11H12BrFO2 . It is a colorless liquid at room temperature and is primarily used as an intermediate in the synthesis of various biologically active compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Method 1:

-

Method 2:

Análisis De Reacciones Químicas

Types of Reactions:

-

Substitution Reactions:

Reagents: Various nucleophiles.

Conditions: Typically carried out in polar aprotic solvents.

Products: Substituted benzoates.

-

Reduction Reactions:

Reagents: Reducing agents like lithium aluminum hydride (LiAlH4).

Conditions: Carried out under anhydrous conditions.

Products: Reduced benzoates.

-

Oxidation Reactions:

Reagents: Oxidizing agents like potassium permanganate (KMnO4).

Conditions: Carried out in aqueous or organic solvents.

Products: Oxidized benzoates.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Tert-butyl 4-bromo-2-fluorobenzoate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions, making it valuable in drug development.

- Key Uses :

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : The compound is utilized in the synthesis of NSAIDs, which are widely used for pain relief and inflammation reduction.

- Anti-Cancer Agents : It is involved in the synthesis of compounds targeting cancer cells, contributing to the development of novel cancer therapies.

- Anti-Fungal Agents : The compound plays a role in creating effective anti-fungal medications, addressing the growing need for treatments against fungal infections.

Case Study : A recent study demonstrated that derivatives synthesized from this compound exhibited significant inhibitory activity against certain cancer cell lines, highlighting its potential in oncology research .

Agrochemical Applications

In the agrochemical sector, this compound is primarily used as a building block for synthesizing fungicides. These fungicides are essential for protecting crops from fungal diseases, thereby enhancing agricultural productivity.

- Key Uses :

- Fungicides : The compound is integral in developing various fungicides that help maintain crop health and yield.

The increasing demand for high-quality crops and sustainable agricultural practices drives the need for effective agrochemicals, positioning this compound as a vital component in this industry .

Material Science Applications

This compound also finds applications in material science, particularly in the synthesis of advanced materials.

- Key Uses :

- Liquid Crystals : The compound is utilized in producing liquid crystal materials used in displays and other electronic devices.

- Organic Light Emitting Diodes (OLEDs) : It serves as a precursor for materials used in OLED technology, which is crucial for modern display technologies.

- Polymers : The compound contributes to synthesizing specialized polymers with unique properties tailored for specific applications.

The growing demand for advanced materials across electronics, automotive, and construction industries further enhances the relevance of this compound .

Comparative Data Table

| Application Area | Specific Uses | Impact |

|---|---|---|

| Pharmaceuticals | NSAIDs, Anti-cancer drugs, Anti-fungal agents | Addresses chronic diseases; enhances therapeutic options |

| Agrochemicals | Fungicides | Protects crops; increases agricultural yield |

| Material Science | Liquid crystals, OLEDs, Polymers | Supports technological advancements; improves product performance |

Mecanismo De Acción

Comparación Con Compuestos Similares

- Tert-butyl 2-bromo-4-fluorobenzoate

- Tert-butyl 4-bromo-2-chlorobenzoate

- Tert-butyl 4-bromo-2-methylbenzoate

Uniqueness:

Actividad Biológica

Tert-butyl 4-bromo-2-fluorobenzoate is an organic compound with the molecular formula C11H12BrFO2. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as an intermediate in the synthesis of pharmacologically active compounds, such as enzalutamide, an androgen receptor antagonist. This article explores the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.

Structure and Composition

- Molecular Weight : Approximately 275.11 g/mol

- Appearance : Colorless liquid at room temperature

- Functional Groups : Contains bromine and fluorine substituents, which enhance its reactivity and potential biological interactions.

Synthesis

This compound is typically synthesized through various organic reactions involving starting materials such as 4-bromo-2-fluorobenzoic acid and tert-butanol. The synthesis process may vary based on desired purity and yield .

This compound acts primarily as an intermediate in the synthesis of enzalutamide. Enzalutamide functions by blocking androgens from binding to the androgen receptor, thereby inhibiting androgen-mediated signaling pathways that are crucial in certain cancers, particularly prostate cancer. The compound's role in this synthesis indicates its potential for influencing androgen receptor activity indirectly.

Interaction with Biological Systems

Research indicates that this compound exhibits high gastrointestinal absorption and permeability across biological membranes, suggesting favorable pharmacokinetic properties. Additionally, it has been noted to inhibit cytochrome P450 enzyme CYP1A2, which may affect the metabolism of co-administered drugs that are substrates for this enzyme.

Case Studies and Research Findings

- Antiproliferative Activity :

-

Enzalutamide Synthesis :

- In a detailed analysis of enzalutamide's synthesis, this compound was identified as a crucial precursor that enhances the overall efficacy of the final product against prostate cancer cells.

-

Metabolic Pathways :

- The use of isotopically labeled variants (e.g., ^13C-labeled) has allowed researchers to trace the metabolic pathways of this compound in biological systems. This tracking is essential for understanding its fate during drug metabolism and potential interactions within biochemical pathways.

Comparative Analysis

The following table summarizes key properties and activities associated with this compound compared to structurally similar compounds:

| Compound | Molecular Weight | Biological Activity | Key Features |

|---|---|---|---|

| This compound | 275.11 g/mol | Intermediate in enzalutamide synthesis | High gastrointestinal absorption |

| Enzalutamide | 459.51 g/mol | Androgen receptor antagonist | Potent anti-cancer activity |

| Other brominated benzoates | Varies | Antiproliferative effects | Varies based on substituent position |

Propiedades

IUPAC Name |

tert-butyl 4-bromo-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGZHSAOCVWZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674425 | |

| Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889858-12-2 | |

| Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889858-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-2-fluoro-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889858122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 4-bromo-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-bromo-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.